molecular formula C9H9NOS B14655661 3-Ethyl-1,3-benzoxazole-2(3H)-thione CAS No. 40888-01-5

3-Ethyl-1,3-benzoxazole-2(3H)-thione

Cat. No.: B14655661
CAS No.: 40888-01-5
M. Wt: 179.24 g/mol
InChI Key: ZYIQBSQJADGVTL-UHFFFAOYSA-N
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Description

3-Ethyl-1,3-benzoxazole-2(3H)-thione is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the thione group (a sulfur atom double-bonded to a carbon atom) in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,3-benzoxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by alkylation with ethyl iodide. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Polar solvents like ethanol or dimethylformamide

    Catalyst/Base: Potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,3-benzoxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield thiols or other reduced sulfur species.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Halogenated benzoxazole derivatives

Properties

CAS No.

40888-01-5

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

3-ethyl-1,3-benzoxazole-2-thione

InChI

InChI=1S/C9H9NOS/c1-2-10-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3

InChI Key

ZYIQBSQJADGVTL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2OC1=S

Origin of Product

United States

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